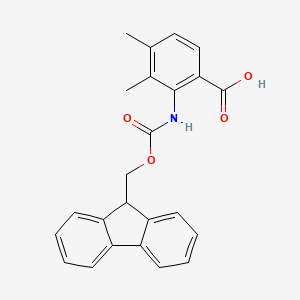

Fmoc-2-amino-3,4-dimethylbenzoic acid

Overview

Description

Fmoc-2-amino-3,4-dimethylbenzoic acid is a chemical compound used primarily in the field of proteomics research. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2-amino-3,4-dimethylbenzoic acid. This compound is often utilized in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-amino-3,4-dimethylbenzoic acid typically involves the coupling of 2-amino-3,4-dimethylbenzoic acid with Fmoc chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2-amino-3,4-dimethylbenzoic acid undergoes several types of chemical reactions, including:

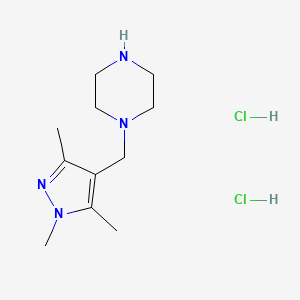

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Coupling Reactions: The free amino group can react with carboxylic acids or activated esters to form amide bonds, which is a crucial step in peptide synthesis.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate the formation of amide bonds.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, which are synthesized by sequentially adding amino acids to the growing peptide chain. The Fmoc group is removed after each coupling step to allow the next amino acid to be added .

Scientific Research Applications

Fmoc-2-amino-3,4-dimethylbenzoic acid is widely used in scientific research, particularly in the following areas:

Chemistry: It is used in the synthesis of peptides and other complex molecules.

Biology: It aids in the study of protein structure and function by allowing the synthesis of specific peptide sequences.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

The primary mechanism of action of Fmoc-2-amino-3,4-dimethylbenzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the coupling reactions, preventing unwanted side reactions. It is removed under basic conditions to expose the free amino group for subsequent reactions. This selective protection and deprotection allow for the precise synthesis of peptides with specific sequences .

Comparison with Similar Compounds

Similar Compounds

Fmoc-2-amino-3,4-diaminobenzoic acid: Similar in structure but contains an additional amino group, making it useful for different types of peptide synthesis.

Fmoc-2-amino-3,4-dimethoxybenzoic acid: Contains methoxy groups instead of methyl groups, which can affect its reactivity and solubility.

Uniqueness

Fmoc-2-amino-3,4-dimethylbenzoic acid is unique due to its specific structure, which provides a balance between stability and reactivity. The presence of the Fmoc group allows for easy removal under mild conditions, making it highly suitable for use in SPPS. Its specific methyl substitutions also contribute to its unique reactivity profile compared to other similar compounds .

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,4-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-14-11-12-20(23(26)27)22(15(14)2)25-24(28)29-13-21-18-9-5-3-7-16(18)17-8-4-6-10-19(17)21/h3-12,21H,13H2,1-2H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVBWDCTVPZBHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301160313 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185302-78-6 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301160313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

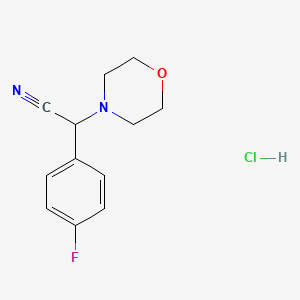

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dithia-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B1390233.png)

![Spiro[adamantane-2,4'-piperidine] hydrochloride](/img/structure/B1390251.png)